molecular formula C6H3ClFNO B1405212 3-Fluoropyridine-2-carbonyl chloride CAS No. 929568-98-9

3-Fluoropyridine-2-carbonyl chloride

Cat. No.: B1405212
CAS No.: 929568-98-9
M. Wt: 159.54 g/mol
InChI Key: XTMVRNTVLJWHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoropyridine-2-carbonyl chloride is an organic compound with the molecular formula C6H3ClFNO It is a derivative of pyridine, where the hydrogen atom at the 3-position is replaced by a fluorine atom, and the hydrogen atom at the 2-position is replaced by a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropyridine-2-carbonyl chloride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-fluoropyridine with phosgene (COCl2) under controlled conditions to introduce the carbonyl chloride group. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the use of toxic reagents like phosgene .

Chemical Reactions Analysis

Types of Reactions

3-Fluoropyridine-2-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The compound can be reduced to 3-fluoropyridine-2-carboxylic acid using reducing agents like lithium aluminum hydride (LiAlH4).

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution.

    3-Fluoropyridine-2-carboxylic Acid: Formed through reduction.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

3-Fluoropyridine-2-carbonyl chloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Used in the production of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 3-Fluoropyridine-2-carbonyl chloride primarily involves its reactivity towards nucleophiles. The electron-withdrawing fluorine atom and carbonyl chloride group make the compound highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into the pyridine ring .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine-3-carbonyl chloride
  • 4-Fluoropyridine-2-carbonyl chloride
  • 3-Chloropyridine-2-carbonyl chloride

Uniqueness

3-Fluoropyridine-2-carbonyl chloride is unique due to the specific positioning of the fluorine and carbonyl chloride groups, which imparts distinct reactivity and properties compared to its analogs. The presence of the fluorine atom at the 3-position enhances its electrophilicity and stability, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-fluoropyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-6(10)5-4(8)2-1-3-9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMVRNTVLJWHIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 3-fluoropicolinic acid (4.23 g, 30 mmol) and thionyl chloride (35.7 g, 21.9 ml, 300 mmol) was heated to reflux for 15 h at which time it became a dark brown solution. Then, the heating was stopped and the reaction mixture was allowed to cool to room temperature and it was diluted with toluene. Then, the solvent and excess thionyl chloride were removed under vacuum. The residue was azeotrophed one more time with toluene and the resulting brown residue was dried under high vacuum to obtain 3-fluoropicolinoyl chloride (30) (4.70 g, 98.2% yield) as a brown paste which was used directly in the next step.
Quantity
4.23 g
Type
reactant
Reaction Step One
Quantity
21.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoropyridine-2-carbonyl chloride
Reactant of Route 2
3-Fluoropyridine-2-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
3-Fluoropyridine-2-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
3-Fluoropyridine-2-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
3-Fluoropyridine-2-carbonyl chloride
Reactant of Route 6
3-Fluoropyridine-2-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.